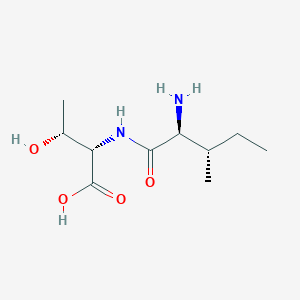

L-Isoleucyl-L-threonine

Description

L-Isoleucyl-L-threonine is a dipeptide, an organic compound formed from two amino acids joined by a single peptide bond. chemfont.caebi.ac.uk Specifically, it results from the formal condensation of the carboxy group of L-isoleucine with the amino group of L-threonine. ebi.ac.uk Dipeptides are fundamental units in biochemistry, often formed during the breakdown of larger proteins through digestion or catabolism. chemfont.ca While many are transient intermediates in metabolic pathways, some exhibit distinct physiological effects. chemfont.ca

This compound is classified as a dipeptide belonging to the class of organic compounds known as dipeptides. chemfont.ca Its chemical formula is C10H20N2O4. chemfont.caebi.ac.uk As an "expected" metabolite, it is a compound that is predicted to be present in the human body, though it may not have been explicitly identified in tissues or biofluids yet. chemfont.ca

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoic acid | ebi.ac.uk |

| Molecular Formula | C10H20N2O4 | chemfont.caebi.ac.uknih.gov |

| Average Molecular Weight | 232.277 g/mol | ebi.ac.uk |

| Monoisotopic Mass | 232.14231 Da | ebi.ac.uk |

| Appearance | Solid | nih.gov |

| Solubility | Soluble in Water | |

| InChI Key | DRCKHKZYDLJYFQ-YWIQKCBGSA-N | ebi.ac.uk |

Structure

2D Structure

3D Structure

Properties

CAS No. |

59652-61-8 |

|---|---|

Molecular Formula |

C10H20N2O4 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C10H20N2O4/c1-4-5(2)7(11)9(14)12-8(6(3)13)10(15)16/h5-8,13H,4,11H2,1-3H3,(H,12,14)(H,15,16)/t5-,6+,7-,8-/m0/s1 |

InChI Key |

DRCKHKZYDLJYFQ-YWIQKCBGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)O)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconnections of L Isoleucine and L Threonine Precursors

Biosynthetic Pathways of L-Threonine

L-threonine is synthesized from L-aspartate through a series of enzymatic reactions. researchgate.net This pathway is tightly integrated with the cell's central carbon metabolism and is subject to complex regulatory controls to maintain amino acid homeostasis.

Aspartate Family Pathway: Enzymatic Steps and Regulatory Control

The conversion of L-aspartate to L-threonine involves five key enzymatic steps. researchgate.net The pathway begins with the phosphorylation of aspartate, a reaction that commits the carbon flux into the synthesis of the aspartate family of amino acids. researchgate.netnih.gov The entire pathway, except for the final step of methionine synthesis, typically occurs in the plastids of plants. biocyclopedia.com

The process is regulated primarily through feedback inhibition, where high intracellular concentrations of L-threonine allosterically inhibit the activity of key enzymes, particularly aspartate kinase and homoserine dehydrogenase, preventing its overproduction. researchgate.netcreative-proteomics.com In E. coli, for example, there are three isoenzymes of aspartate kinase, each regulated differently by L-lysine, L-methionine, or L-threonine. researchgate.netnih.gov

Table 1: Enzymatic Steps in L-Threonine Biosynthesis

| Step | Enzyme | Substrate | Product | Gene (E. coli) |

|---|---|---|---|---|

| 1 | Aspartate Kinase | L-Aspartate | Aspartyl-4-phosphate | thrA, metL, lysC |

| 2 | Aspartate Semialdehyde Dehydrogenase | Aspartyl-4-phosphate | L-Aspartate-semialdehyde | asd |

| 3 | Homoserine Dehydrogenase | L-Aspartate-semialdehyde | L-Homoserine | thrA |

| 4 | Homoserine Kinase | L-Homoserine | O-Phospho-L-homoserine | thrB |

Central Carbon Metabolism Integration: Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway, and TCA Cycle Flux

The biosynthesis of L-threonine is intrinsically linked to the central carbon metabolism, which supplies the necessary precursors, energy, and reducing power. researchgate.netresearchgate.net The tricarboxylic acid (TCA) cycle, glycolysis, and the pentose phosphate pathway (PPP) are the primary feeders for this anabolic process. researchgate.netresearchgate.net

TCA Cycle: The direct precursor for the aspartate family is L-aspartate, which is typically formed from the transamination of oxaloacetate, a key intermediate of the TCA cycle. nih.gov Therefore, the flux through the TCA cycle directly influences the availability of the starting material for threonine synthesis. nih.gov

Glycolysis: This pathway provides phosphoenolpyruvate (B93156) (PEP) and pyruvate, which can be converted to oxaloacetate to replenish the TCA cycle, thereby supporting aspartate production. nih.gov Glycolysis also generates ATP, which is consumed in the phosphorylation steps catalyzed by aspartate kinase and homoserine kinase.

Pentose Phosphate Pathway (PPP): The PPP is the primary source of NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), the reducing agent required for the reactions catalyzed by aspartate semialdehyde dehydrogenase and homoserine dehydrogenase. nih.govnih.gov Enhancing the metabolic flux through the PPP can lead to an increased conversion rate of glucose to threonine. nih.gov

Competing Biosynthetic Pathways for L-Threonine Production (e.g., L-Lysine, L-Methionine, Glycine)

The L-threonine biosynthetic pathway is a branch of the larger aspartate family pathway, which also leads to the synthesis of other essential amino acids. biocyclopedia.comresearchgate.net This branching creates metabolic competition for common precursors.

L-Lysine: The synthesis of L-lysine branches off from the main pathway at the level of L-aspartate-semialdehyde. researchgate.net Dihydrodipicolinate synthase competes with homoserine dehydrogenase for this common substrate, directing the carbon flux towards either lysine (B10760008) or the threonine/methionine branch. biocyclopedia.com

L-Methionine: The pathway to L-methionine diverges from the threonine pathway at L-homoserine. researchgate.net Homoserine serves as a substrate for both homoserine kinase (leading to threonine) and homoserine acetyltransferase (the first step towards methionine). researchgate.net

Glycine (B1666218) and L-Isoleucine: L-threonine itself is a precursor for other metabolites. Threonine dehydrogenase can convert L-threonine into 2-amino-3-ketobutyrate, which is then cleaved to form glycine and acetyl-CoA. researchgate.netcreative-proteomics.com Additionally, L-threonine is the direct precursor for the biosynthesis of L-isoleucine. researchgate.netresearchgate.net

Metabolic Engineering Strategies for Enhanced L-Threonine Bioproduction

To overcome the tight regulation and competing pathways for industrial bioproduction of L-threonine, various metabolic engineering strategies have been developed, primarily in microorganisms like E. coli and Corynebacterium glutamicum. nih.gov The goal is to channel the metabolic flux efficiently from the central carbon source, such as glucose, towards L-threonine. frontiersin.org

Table 2: Metabolic Engineering Strategies for L-Threonine Production

| Strategy | Objective | Target Gene/Enzyme Modification |

|---|---|---|

| Deregulation of Feedback Inhibition | Prevent end-product inhibition and increase pathway flux. | Mutate the thrA gene to make aspartate kinase I insensitive to threonine inhibition. nih.gov |

| Elimination of Competing Pathways | Increase precursor availability for threonine synthesis. | Delete genes in competing pathways, such as lysA (diaminopimelate decarboxylase) to block L-lysine synthesis and metA to block L-methionine synthesis. nih.govnih.gov |

| Blocking Threonine Degradation | Prevent the loss of L-threonine to other metabolites. | Delete the tdh gene (threonine dehydrogenase) to block conversion to glycine. nih.govnih.gov |

| Enhancing Precursor Supply | Increase the pool of oxaloacetate, the initial precursor. | Overexpress anaplerotic enzymes like phosphoenolpyruvate carboxylase (ppc). nih.gov |

| Engineering Cofactor Supply | Ensure sufficient NADPH for reductive steps. | Modify enzymes in glycolysis, like glyceraldehyde 3-phosphate dehydrogenase (GAPDH), to favor NADPH production. nih.gov |

| Improving Export Systems | Facilitate the export of L-threonine out of the cell to reduce intracellular concentration and feedback inhibition. | Overexpress threonine exporter genes. researchgate.net |

Biosynthetic Pathways of L-Isoleucine

L-isoleucine is another essential amino acid whose synthesis is directly dependent on L-threonine. The pathway is entwined with the biosynthesis of other branched-chain amino acids, valine and leucine. nih.gov

L-Isoleucine Synthesis from L-Threonine: Key Enzymatic Transformations

The conversion of L-threonine to L-isoleucine is a five-step enzymatic pathway. researchgate.netnih.govacs.org The first enzyme in this sequence, threonine dehydratase (also known as threonine deaminase), is the key regulatory point. researchgate.netnih.gov It is subject to allosteric feedback inhibition by the final product, L-isoleucine, which effectively controls the carbon flow into the pathway. researchgate.net

Table 3: Enzymatic Steps in L-Isoleucine Synthesis from L-Threonine

| Step | Enzyme | Substrate | Product | Gene (E. coli) |

|---|---|---|---|---|

| 1 | Threonine Dehydratase | L-Threonine | 2-Oxobutanoate | ilvA |

| 2 | Acetohydroxyacid Synthase | 2-Oxobutanoate and Pyruvate | α-Aceto-α-hydroxybutyrate | ilvB, ilvN, ilvI, ilvH |

| 3 | Acetohydroxyacid Isomeroreductase | α-Aceto-α-hydroxybutyrate | α,β-Dihydroxy-β-methylvalerate | ilvC |

| 4 | Dihydroxyacid Dehydratase | α,β-Dihydroxy-β-methylvalerate | α-Keto-β-methylvalerate | ilvD |

The regulation of this pathway is complex, as some of its enzymes are shared with the valine biosynthesis pathway. nih.gov For instance, acetohydroxyacid synthase is inhibited by valine, leucine, and isoleucine. nih.gov This intricate cross-regulation ensures a balanced production of all three branched-chain amino acids.

Regulatory Mechanisms within Branched-Chain Amino Acid Biosynthesis

The biosynthesis of branched-chain amino acids (BCAAs)—isoleucine, valine, and leucine—is a tightly controlled process essential for cellular function. Metabolic control is frequently achieved through the allosteric regulation of key enzymes, where the final product of a pathway inhibits an enzyme involved in an earlier step. This mechanism, known as feedback or end-product inhibition, ensures that the cell does not expend energy and resources synthesizing molecules that are already abundant. acs.orgbioninja.com.au

A prime example of this regulation is found in the isoleucine synthesis pathway, which begins with the amino acid L-threonine. bioninja.com.au The first committed step is catalyzed by the enzyme threonine deaminase (also known as threonine dehydratase). acs.orgbioninja.com.au This enzyme is allosterically inhibited by the end product, L-isoleucine. bioninja.com.aunih.govlibretexts.org When isoleucine concentrations are high, it binds to a regulatory (allosteric) site on threonine deaminase, distinct from the active site, causing a conformational change that reduces the enzyme's activity. bioninja.com.au This effectively halts the pathway, preventing the overproduction of isoleucine. bioninja.com.austudy.com

Conversely, when isoleucine levels drop, it detaches from the enzyme, which then returns to its active state, allowing the synthesis of isoleucine to resume. bioninja.com.au The regulation is further nuanced by the interplay with other BCAAs. Valine, the end product of a parallel competing pathway, can act as an allosteric activator for some threonine deaminases, counteracting the inhibitory effect of isoleucine. acs.orgnih.govacs.org However, at very high concentrations, valine can also be inhibitory by competing with the substrate, threonine, at the enzyme's active site. acs.orgnih.gov This complex interplay ensures a balanced production of the different branched-chain amino acids according to the cell's needs. acs.orgnih.gov

| Regulator Molecule | Target Enzyme | Mechanism of Action | Effect on Pathway |

|---|---|---|---|

| L-Isoleucine | Threonine Deaminase | Allosteric Feedback Inhibition | Down-regulates isoleucine synthesis |

| L-Valine | Threonine Deaminase | Allosteric Activation (at some concentrations) | Counters isoleucine inhibition |

| L-Valine (High Conc.) | Threonine Deaminase | Competitive Inhibition | Inhibits isoleucine synthesis |

Genetic and Environmental Factors Influencing Isoleucine Biosynthesis

Beyond allosteric regulation, the biosynthesis of isoleucine is controlled by a variety of genetic and environmental factors that modulate the expression and activity of the pathway's enzymes. nih.gov

Genetic Factors: The enzymes involved in BCAA synthesis are encoded by specific genes, often organized into operons like the ilv (isoleucine-valine) regulon in bacteria. nih.gov The expression of these genes is subject to genetic control. For instance, mutations in operator loci, which are regulatory regions of DNA, can lead to the "derepression" of these genes. nih.gov Studies on Escherichia coli have shown that mutations leading to valine resistance can cause the coordinate derepression of several enzymes in the isoleucine-valine pathway, including L-threonine deaminase, resulting in the overproduction and excretion of isoleucine. nih.gov Furthermore, global regulatory proteins can influence the expression of these operons in response to broader cellular signals. nih.gov

Environmental Factors: The cell's environment plays a crucial role in dictating the rate of isoleucine synthesis. These factors can range from nutrient availability to physical stressors.

Nutrient Availability: The presence of specific carbon sources can enable alternative, or "underground," metabolic pathways for isoleucine synthesis. elifesciences.org For example, under anaerobic conditions, some bacteria can utilize propionate (B1217596) to produce a key intermediate in the isoleucine pathway, demonstrating metabolic flexibility. elifesciences.orgresearchgate.net

Stress Conditions: Environmental stressors can trigger responses that impact amino acid metabolism. In the bacterium Rhodospirillum rubrum, an increase in light intensity was shown to significantly increase the cellular content of isoleucine. nih.gov This suggests that the isoleucine biosynthesis pathway may play a role in managing redox homeostasis under conditions of light-induced stress. nih.gov Bacteria have developed strategies, such as the stringent response, to cope with changing environmental conditions, which can involve the modulation of amino acid synthesis. nih.gov

Theoretical Considerations of Peptide Bond Formation in Dipeptide Synthesis

The formation of L-Isoleucyl-L-threonine involves the creation of a peptide bond between the two constituent amino acids. A peptide bond is a covalent chemical linkage of the amide type, formed between the α-carboxyl group of one amino acid and the α-amino group of another. byjus.comwikipedia.org

The reaction is formally a dehydration or condensation reaction, as it results in the elimination of a water molecule (H₂O). wikipedia.orgsketchy.com The carboxyl group of the first amino acid (e.g., L-isoleucine) loses a hydroxyl group (-OH), while the amino group of the second amino acid (e.g., L-threonine) loses a hydrogen atom (-H). byjus.com This process forms a stable C-N bond. study.com

Thermodynamic and Kinetic Aspects: From a thermodynamic perspective, the formation of a peptide bond in an aqueous solution is an endergonic process, meaning it requires an input of energy (ΔG > 0). aklectures.comreddit.com The reactants (free amino acids) are more stable than the dipeptide product, and the hydrolysis (breaking) of the peptide bond is the thermodynamically favored direction. aklectures.comreddit.com In biological systems, the energy required for this reaction is supplied by the hydrolysis of ATP. wikipedia.org

Despite being thermodynamically unfavorable to form, the peptide bond is kinetically very stable. aklectures.comreddit.com The reverse reaction, hydrolysis, has a high activation energy, making the spontaneous breakage of the bond extremely slow under normal physiological conditions. aklectures.com The stability is attributed to the resonance stabilization of the peptide bond, which gives it a partial double-bond character, resulting in a rigid and planar structure. byjus.com This kinetic stability is crucial for maintaining the integrity of proteins and peptides. aklectures.com

Chemical Mechanism: The formation of the peptide bond proceeds via a nucleophilic addition-elimination mechanism. fiveable.mekhanacademy.org

Activation: The carboxyl group of the first amino acid must first be "activated" to make it more susceptible to attack. In laboratory synthesis, this is often achieved using coupling reagents. fiveable.menabiochem.com

Nucleophilic Attack: The amino group of the second amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated carboxyl group. sketchy.comfiveable.me

Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate. wikipedia.orgfiveable.me

Elimination: The intermediate collapses, eliminating a leaving group (which ultimately leads to the formation of water), thereby creating the new peptide bond. fiveable.me

To synthesize a specific dipeptide like this compound without unwanted side products, protecting groups are used in chemical synthesis to temporarily block the reactive functional groups that are not intended to participate in the bond formation. nabiochem.com

| Aspect | Description |

|---|---|

| Reaction Type | Dehydration / Condensation byjus.comsketchy.com |

| Bond Formed | Amide (C-N) covalent bond byjus.comwikipedia.org |

| Thermodynamics | Endergonic (requires energy, ΔG > 0); formation is thermodynamically unfavorable aklectures.comreddit.com |

| Kinetics | Kinetically stable; high activation energy for hydrolysis aklectures.com |

| Mechanism | Nucleophilic addition-elimination fiveable.mekhanacademy.org |

Enzymatic Catalysis and Allosteric Regulation Pertaining to L Isoleucine and L Threonine Metabolism

L-Threonine Deaminase (EC 4.2.1.16)

L-Threonine deaminase, also known as L-threonine ammonia-lyase or L-threonine dehydratase (EC 4.3.1.19), is a pivotal enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs). wikipedia.orgwikiwand.com It serves as the first enzyme in the five-step conversion of L-threonine to L-isoleucine in bacteria, yeast, and plants. bioninja.com.aulibretexts.orgpurdue.edu This enzyme is a classic example of allosteric regulation, where the final product of the pathway, L-isoleucine, inhibits its activity through a feedback mechanism. wikipedia.orgcreative-enzymes.com

The primary function of L-threonine deaminase is to catalyze the deamination of its substrate, L-threonine, to produce α-ketobutyrate (also known as 2-oxobutanoate) and ammonia. wikipedia.orgpurdue.educreative-enzymes.comecmdb.ca This reaction is the committed step in the biosynthesis of isoleucine. purdue.edunih.gov The enzyme utilizes pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a cofactor to facilitate the catalysis. wikipedia.orgwikiwand.compurdue.edu

The catalytic process occurs in two main stages: ebi.ac.uk

Dehydration: The reaction is initiated by the formation of a Schiff base between the amino group of L-threonine and the PLP cofactor, displacing a lysine (B10760008) residue in the active site. wikipedia.org This is followed by the elimination of a water molecule (dehydration) from the L-threonine substrate, resulting in the formation of an unstable enamine intermediate, 2-aminobut-2-enoate. wikipedia.orgebi.ac.uk

Hydrolysis: The enamine intermediate spontaneously tautomerizes to its imine form, 2-iminobutanoate. wikipedia.orgebi.ac.uk This imine is then hydrolyzed, releasing α-ketobutyrate and ammonia as the final products and regenerating the PLP cofactor for the next catalytic cycle. wikipedia.orgebi.ac.uk

The α-ketobutyrate produced is a crucial metabolic intermediate that proceeds through the rest of the pathway to be converted into L-isoleucine. wikipedia.orgwikiwand.com

| Substrate | Cofactor | Key Intermediates | Products |

|---|---|---|---|

| L-Threonine | Pyridoxal-5'-phosphate (PLP) | 2-aminobut-2-enoate, 2-iminobutanoate | α-Ketobutyrate, Ammonia (NH₃) |

L-Threonine deaminase is a classic model for understanding allosteric control and feedback inhibition. wikipedia.orgresearchgate.net The enzyme's activity is sensitively regulated by the end-product of the biosynthetic pathway, L-isoleucine. bioninja.com.aulibretexts.org When the intracellular concentration of L-isoleucine rises, it binds to the enzyme and inhibits its activity, thus preventing the unnecessary synthesis of more isoleucine and conserving the precursor, L-threonine. bioninja.com.aulibretexts.org

This regulation is achieved through a non-competitive feedback inhibition mechanism. bioninja.com.au L-isoleucine binds to a specific regulatory site on the enzyme, known as the allosteric site, which is topographically distinct from the catalytic (active) site where L-threonine binds. bioninja.com.aulibretexts.orgnih.gov The binding of L-isoleucine to the allosteric site induces a conformational change in the enzyme's structure, which in turn reduces the affinity of the active site for L-threonine. libretexts.orgnih.gov This effectively slows down the catalytic rate. Kinetic studies have shown that the binding of L-isoleucine is highly cooperative, and its presence can increase the cooperativity of substrate binding. purdue.edu This complex regulatory behavior can be described by the Monod-Wyman-Changeux (MWC) model for allosteric enzymes. purdue.edu

Structurally, L-threonine deaminase is a tetramer composed of four identical subunits, arranged as a dimer of dimers. wikipedia.orgwikiwand.compurdue.edu Each subunit contains two distinct domains: an N-terminal catalytic domain that houses the active site and binds the PLP cofactor, and a C-terminal regulatory domain that contains the allosteric binding site for L-isoleucine. wikiwand.comnih.govnih.gov

The allosteric sites are located at the interface between the regulatory domains. nih.gov The binding of the inhibitor, L-isoleucine, to this site triggers a significant conformational change that is propagated from the regulatory domain to the catalytic domain. nih.gov This structural rearrangement alters the architecture of the active site, leading to a decreased affinity for the substrate, L-threonine, and consequently, a lower rate of catalysis. nih.gov Structural and mutational studies on Escherichia coli L-threonine deaminase have identified specific residues, such as Phenylalanine-352, within the allosteric site that are critical for initiating this conformational signal upon L-isoleucine binding. nih.gov The binding of the allosteric effector essentially stabilizes the enzyme in a low-affinity, inactive state.

The allosteric regulation of L-threonine deaminase is a key target for metabolic engineering, particularly for the overproduction of L-isoleucine and other chemicals derived from α-ketobutyrate, such as n-butanol. nih.gov The goal of this engineering is to create mutant versions of the enzyme that are resistant to feedback inhibition by L-isoleucine.

Early approaches involved isolating spontaneous mutants that could grow in the presence of inhibitory isoleucine analogues or high concentrations of leucine, which also weakly inhibits the enzyme. purdue.edunih.gov These methods successfully yielded strains with feedback-resistant L-threonine deaminase. nih.govnih.gov

More recently, rational design and site-directed mutagenesis have been employed. By targeting specific amino acid residues within the allosteric binding site, researchers can disrupt the binding of L-isoleucine without significantly affecting the enzyme's catalytic activity. Computational approaches, such as the Molecular Dynamics-Based Allosteric Prediction (MBAP) method, have been developed to identify key residues, including those not in direct contact with the inhibitor, that are crucial for the allosteric communication between the regulatory and catalytic sites. nih.govacs.org This has led to the successful engineering of feedback-resistant enzymes through targeted mutations, demonstrating the potential to precisely tune metabolic pathways. nih.govacs.org

| Organism | Mutation | Effect on Regulation | Reference |

|---|---|---|---|

| Escherichia coli | ilvA538 allele | Hypersensitive to L-isoleucine feedback inhibition. | nih.govnih.gov |

| Escherichia coli | Spontaneous revertant of ilvA538 | Feedback-resistant to L-isoleucine. | nih.gov |

| Escherichia coli | P441L | Significantly reduced allosteric regulation by L-isoleucine. | acs.org |

| Saccharomyces cerevisiae | Various mutations | Altered regulatory properties, including reduced sensitivity to L-isoleucine. | acs.org |

Isoleucyl-tRNA Synthetase (IleRS) Specificity and Fidelity

Isoleucyl-tRNA synthetase (IleRS) is an essential enzyme that plays a critical role in the fidelity of protein synthesis. nih.govresearchgate.net Its primary function is to accurately attach L-isoleucine to its corresponding transfer RNA (tRNAIle), a process known as aminoacylation. nih.gov The enzyme must exhibit remarkable specificity to distinguish L-isoleucine from other structurally similar amino acids, thereby ensuring the correct incorporation of amino acids into nascent polypeptide chains. nih.gov

To maintain the integrity of the genetic code, IleRS must reject non-cognate amino acids like L-valine, which is smaller than L-isoleucine by only a single methylene group, and L-threonine, which is isosteric to L-valine. nih.govnih.gov IleRS achieves this high level of accuracy through a sophisticated two-step filtering mechanism known as the "double sieve". nih.govresearchgate.net

The First Sieve: The Synthetic Active Site : The initial discrimination occurs at the aminoacylation site (the synthetic site). researchgate.net This site functions as a coarse sieve, primarily excluding amino acids that are larger than L-isoleucine through steric hindrance. It also provides initial selection against smaller, structurally similar amino acids. For instance, IleRS activates the non-cognate L-valine with an efficiency that is approximately 200 times lower than that for its cognate substrate, L-isoleucine. nih.gov This initial binding preference is based on the precise geometry and hydrophobicity of the active site pocket. nih.gov

The Second Sieve: The Editing Site : Because the synthetic site alone cannot perfectly exclude all incorrect amino acids, especially the smaller L-valine, IleRS possesses a second, finer sieve. researchgate.net This is a distinct editing or proofreading domain that hydrolyzes incorrectly synthesized aminoacyl-tRNAs. nih.gov If L-valine is mistakenly activated and attached to tRNAIle, the resulting Val-tRNAIle is translocated to the editing site. The editing pocket is specifically sized to accommodate and hydrolyze the misacylated product while sterically excluding the correctly charged, larger Ile-tRNAIle. researchgate.net This hydrolytic editing step is crucial for clearing errors and ensuring the high fidelity of protein translation. nih.govnih.gov

This double-sieve mechanism, combining substrate exclusion at the synthetic site with post-transfer editing, allows IleRS to achieve a very low error rate in vivo, safeguarding the proteome from the potentially deleterious effects of amino acid misincorporation.

| Amino Acid | Structural Relationship to L-Isoleucine | Discrimination Mechanism |

|---|---|---|

| L-Isoleucine | Cognate substrate | Preferentially bound at the synthetic site; excluded from the editing site. |

| L-Valine | Smaller by one methylene group. | Weakly activated at the synthetic site (first sieve); resulting Val-tRNAIle is hydrolyzed at the editing site (second sieve). nih.govresearchgate.net |

| L-Threonine | Isosteric to L-valine (similar size but with a polar hydroxyl group). | Rejected by the synthetic site and/or the editing site based on size and chemical properties. nih.gov |

Structural Basis of Double-Sieve Selection in Aminoacylation

The accurate attachment of an amino acid to its corresponding tRNA is fundamental to the fidelity of protein translation. Aminoacyl-tRNA synthetases (aaRSs) are the enzymes responsible for this critical step. For structurally similar amino acids, such as L-isoleucine, L-valine, and L-threonine, these enzymes employ a highly selective mechanism known as the "double-sieve" to prevent errors. spring8.or.jpresearchgate.net This mechanism involves two distinct active sites: a primary activation or "synthesis" site and a secondary "editing" or hydrolytic site. spring8.or.jpresearchgate.net

The first sieve, the activation site, functions on a size-exclusion basis. spring8.or.jp For instance, isoleucyl-tRNA synthetase (IleRS) has an activation pocket that can accommodate its cognate substrate, L-isoleucine, but is too small to admit amino acids with larger side chains. spring8.or.jp However, it can mistakenly activate L-valine, which is smaller than L-isoleucine by just one methylene group. spring8.or.jp

Conversely, valyl-tRNA synthetase (ValRS) can exclude the larger L-isoleucine at its activation site but can accommodate the isosteric L-threonine and the smaller L-valine. nih.govelsevierpure.com Structural studies of Thermus thermophilus ValRS have shown that the residue Pro41 in the binding pocket allows for the accommodation of valine and threonine but sterically hinders the binding of isoleucine. researchgate.netnih.gov

| Sieve Level | Site | Action | Substrate Fate |

|---|---|---|---|

| First Sieve | Activation/Synthetic Site | Size exclusion | Larger amino acids (e.g., >Isoleucine) are rejected. Isoleucine is accepted. Smaller amino acids (e.g., Valine) are accepted. spring8.or.jp |

| Second Sieve | Editing/Hydrolytic Site | Hydrolysis of non-cognate amino acids | Misacylated Val-tRNAIle is hydrolyzed. spring8.or.jpsemanticscholar.org Correctly acylated Ile-tRNAIle does not fit in the editing site and proceeds to protein synthesis. spring8.or.jp |

Kinetic Proofreading and Misacylated tRNA Rejection

Kinetic proofreading is a crucial mechanism that enhances the specificity of enzymatic reactions beyond simple substrate binding affinity. semanticscholar.orgnih.gov It is an energy-dependent process that allows enzymes like IleRS to achieve high fidelity by hydrolyzing incorrect products, thereby preventing their entry into the protein synthesis pathway. nih.gov This process is characterized by a high consumption of ATP for the activation of incorrect amino acids compared to the correct ones. nih.govresearchgate.net

Direct experimental evidence for kinetic proofreading was demonstrated by measuring the stoichiometry of ATP hydrolysis relative to tRNA charging for both the correct amino acid (isoleucine) and an incorrect one (valine) by IleRS. nih.gov The results showed a stark difference:

For the correct substrate, isoleucine , approximately 1.5 ATP molecules were hydrolyzed for every tRNAIle charged. nih.gov

For the incorrect substrate, valine , the cost was significantly higher, with 270 ATP molecules hydrolyzed per charged tRNAIle. nih.gov

Threonine Dehydrogenase (EC 1.1.1.103) Activity and Metabolic Role

Threonine dehydrogenase (TDH) is an enzyme that catalyzes the NAD+-dependent oxidation of L-threonine, the first step in a major pathway for threonine degradation in many prokaryotes and eukaryotes. expasy.orgqmul.ac.ukresearchgate.net

The reaction catalyzed by TDH is as follows: L-threonine + NAD+ ⇌ L-2-amino-3-oxobutanoate + NADH + H+ qmul.ac.uk

The product, L-2-amino-3-oxobutanoate, is an unstable intermediate. expasy.orgresearchgate.net In many organisms, TDH forms a complex with the next enzyme in the pathway, 2-amino-3-ketobutyrate coenzyme A ligase (also known as glycine (B1666218) C-acetyltransferase, EC 2.3.1.29), to channel this unstable intermediate. expasy.orgqmul.ac.uk This second enzyme catalyzes the conversion of L-2-amino-3-oxobutanoate and coenzyme A into glycine and acetyl-CoA. researchgate.netnih.gov This two-step pathway is a primary route for converting threonine to glycine. expasy.orgresearchgate.net In aqueous solutions, L-2-amino-3-oxobutanoate can also spontaneously decarboxylate to form aminoacetone. expasy.orgqmul.ac.uk

The metabolic role of TDH is significant in cellular carbon and nitrogen metabolism. In organisms like the parasite Trypanosoma brucei, the threonine degradation pathway initiated by TDH is a major source of acetyl-CoA for lipid biosynthesis, contributing more to this process than glucose. nih.govnih.gov Studies have shown that the activity of TDH can be under metabolic control, indicating its role as a key regulatory point in threonine catabolism. nih.govnih.gov For instance, in a T. brucei mutant with altered glycolysis, both the protein level and activity of TDH were observed to decrease, leading to a reduction in acetate production from threonine. nih.gov This highlights the enzyme's importance in maintaining metabolic homeostasis. nih.gov

| Parameter | Information |

|---|---|

| EC Number | 1.1.1.103 expasy.orgqmul.ac.uk |

| Accepted Name | L-threonine 3-dehydrogenase qmul.ac.uk |

| Systematic Name | L-threonine:NAD+ oxidoreductase qmul.ac.uk |

| Reaction | L-threonine + NAD+ = L-2-amino-3-oxobutanoate + NADH + H+ qmul.ac.uk |

| Metabolic Pathway | Degradation of L-threonine to glycine and acetyl-CoA expasy.orgresearchgate.net |

Research Applications in Peptide Science and Biochemical Modulators

L-Isoleucyl-L-threonine as a Constituent of Bioactive Peptides and Proteins

The Ile-Thr sequence is an integral part of numerous peptides and proteins that exhibit significant biological activity. The presence of this dipeptide can be critical for the molecule's structure, stability, and interaction with biological targets. For instance, amino acids with β-branched side chains, such as isoleucine and threonine, are known to favor the formation of β-sheet structures, which are common in protein interaction domains. researchgate.net

Specific examples where the Ile-Thr sequence or a closely related motif is crucial for function include:

Immunomodulatory and Chemoattractant Peptides: A synthetic formylated tripeptide, formyl-methionyl-isoleucyl-threonine (fMIT), has been utilized in studies of inflammation. nih.gov This peptide acts as a potent chemoattractant for neutrophils by activating the formyl peptide receptor 1 (FPR1), demonstrating that the Ile-Thr sequence can be part of a motif that triggers specific immune responses. nih.gov

Enzyme Inhibitors: A macrocyclic peptide containing the sequence Val-Ile-Val-Ile-Thr was identified as a specific inhibitor of Calcineurin, a protein phosphatase involved in T-cell activation. frontiersin.org This peptide binds selectively to the Nuclear Factor of Activated T-cells (NFAT) binding site, highlighting the role of the Ile-Thr motif in mediating highly specific protein-protein interactions. frontiersin.org Additionally, pentapeptides derived from the myosin heavy chain, such as Ile-Thr-Thr-Asn-Pro, have demonstrated Angiotensin-Converting Enzyme (ACE)-inhibitory activity. rsc.org

Structural and Recognition Motifs: In bacterial surface layer homology (SLH) domains, a partially conserved Ile-Thr-Arg-Ala-Glu motif is present, which is important for the anchoring of proteins to the cell wall and contributes to bacterial virulence. virginia.edu Furthermore, a Pro-Ile-Asn-Ile-Thr motif is found within the Protein Inhibitor of Activated STAT (PIAS) family of proteins, where it plays a role in nuclear retention. ahajournals.org A small peptide, BH8, containing the core sequence Ile-Thr-Val-Asn-Gly-Lys-Thr-Tyr, was specifically designed to form a stable β-hairpin structure, a common motif in protein recognition. nih.gov

Metabolic and Nutritional Components: The dipeptide this compound has been identified as a component in specialized medical foods and enteral nutrition products. nih.gov Its presence has also been noted in metabolomics studies exploring the gut microbiota-brain axis and in animal models of neurodegenerative disease, suggesting its potential involvement in metabolic signaling pathways. nih.govcore.ac.uk

| Peptide/Protein Class | Specific Sequence/Motif | Observed Function/Role | Reference |

|---|---|---|---|

| Chemoattractant Peptide | formyl-Methionyl-Ileucyl-Threonine (fMIT) | Activates formyl peptide receptor 1 (FPR1) to induce neutrophil migration. | nih.gov |

| Enzyme Inhibitor | Val-Ile-Val-Ile-Thr | Inhibits Calcineurin by binding to the NFAT site. | frontiersin.org |

| ACE Inhibitor | Ile-Thr-Thr-Asn-Pro | Inhibits Angiotensin-Converting Enzyme (ACE). | rsc.org |

| Bacterial S-Layer Protein | Ile-Thr-Arg-Ala-Glu | Part of a conserved motif in Surface Layer Homology (SLH) domains. | virginia.edu |

| Designed Structural Peptide | Ile-Thr-Val-Asn-Gly-Lys-Thr-Tyr | Forms a stable β-hairpin structure. | nih.gov |

| Nuclear Protein Motif | Pro-Ile-Asn-Ile-Thr | Contributes to nuclear retention in PIAS proteins. | ahajournals.org |

Design and Synthesis of Peptidomimetics Based on this compound Structural Motifs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. The this compound motif can serve as a template for designing such molecules. The design process often involves modifying the peptide backbone to restrict its conformation or replacing amide bonds with more stable linkages. nih.gov

Two primary approaches are used in peptidomimetic design:

Medicinal Chemistry Approach: This involves the successive replacement of parts of the parent peptide with non-peptidic elements. For an Ile-Thr motif, this could involve replacing the amide bond between the two residues with a surrogate like a 1,3,4-oxadiazole (B1194373) ring, which can maintain the spatial orientation of the isoleucine and threonine side chains. nih.govub.edu

Biophysical Approach: This method relies on understanding the bioactive conformation of the peptide. Once the three-dimensional structure of the Ile-Thr motif responsible for its activity is known, various non-peptidic scaffolds can be used to position the critical side chains (the sec-butyl group of isoleucine and the 1-hydroxyethyl group of threonine) in the correct orientation. ub.edu

The synthesis of these complex molecules often employs both solution-phase and solid-phase techniques. Solid-phase peptide synthesis (SPPS) is particularly advantageous as it allows for the rapid assembly of peptide analogs and the incorporation of unnatural amino acids or non-peptidic building blocks. frontiersin.org For instance, a peptidomimetic based on the Ile-Thr motif could be synthesized on a solid support, incorporating backbone modifications or cyclization strategies to constrain the molecule into its active conformation. frontiersin.org

Structure-Activity Relationship (SAR) Studies via Peptide Scanning Methodologies

Structure-Activity Relationship (SAR) studies are essential for understanding which amino acid residues in a peptide are critical for its biological function. Peptide scanning is a powerful methodology for conducting SAR studies. nih.gov It involves the systematic modification of each amino acid in a peptide sequence and assessing the impact of the modification on the peptide's activity. nih.gov

Common peptide scanning techniques include:

Alanine (B10760859) Scanning: This is the most widely used method, where each amino acid residue is sequentially replaced by alanine. nih.gov The small, inert methyl side chain of alanine removes the original side chain's functionality without significantly altering the peptide's secondary structure. A significant loss of activity upon substitution indicates that the original residue's side chain is crucial for function. nih.gov For a peptide containing an Ile-Thr sequence, replacing either residue with alanine would reveal the importance of isoleucine's hydrophobicity and bulk or threonine's hydroxyl group for the peptide's activity.

Truncation Analysis: This involves systematically removing amino acids from the N- or C-terminus of a peptide to identify the shortest possible sequence that retains biological activity. nih.gov

Positional and Other Scans: Other amino acids like proline (to probe conformational constraints) or D-amino acids (to investigate the importance of stereochemistry) can also be used for scanning. nih.gov

An example of SAR can be seen in studies of incretin (B1656795) hormones like Gastric Inhibitory Polypeptide (GIP) and Glucagon-Like Peptide-1 (GLP-1). Research involving chimeric peptides and substitution analysis has shown that the identity of the residue at position 7 (Isoleucine in GIP, Threonine in GLP-1) contributes to the differential selectivity of these hormones for their respective receptors. researchgate.net This highlights how subtle changes in an Ile/Thr-containing region can dramatically alter biological specificity.

| Methodology | Description | Information Gained for an Ile-Thr Motif |

|---|---|---|

| Alanine Scanning | Systematic replacement of each residue with Alanine. | Determines the functional importance of the hydrophobic sec-butyl (Ile) and polar hydroxyl (Thr) side chains. |

| Peptide Truncation | Systematic removal of residues from either terminus. | Identifies the minimal core sequence required for activity that includes the Ile-Thr motif. |

| D-Amino Acid Scan | Replacement of L-amino acids with their D-enantiomers. | Probes the importance of main-chain conformation and stereochemistry at the Ile and Thr positions. |

| Proline Scanning | Replacement of residues with Proline. | Investigates the effect of introducing a conformational kink at the Ile or Thr position. |

Theoretical Approaches to Peptide and Peptidomimetic Design

Computational and theoretical methods are indispensable tools in modern peptide and peptidomimetic design. These approaches provide insights into the structural properties of peptides and their interactions with biological targets at an atomic level, guiding the rational design of new molecules.

Key theoretical approaches include:

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking can be used to model how a peptide containing the Ile-Thr motif binds to its target protein, helping to identify key interactions that can be mimicked in the design of peptidomimetics.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. By analyzing a set of peptides with variations in and around the Ile-Thr sequence, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.

Computational studies have provided specific insights into the behavior of isoleucine and threonine within peptide structures. For example, investigations into the aggregation of polyglutamine peptides found that substituting a glutamine with isoleucine or threonine significantly altered the aggregation kinetics. biorxiv.org Such studies demonstrate that the inherent physicochemical properties of these residues, such as their β-sheet propensity and size, play a critical role in mediating peptide self-assembly, a process that can be modeled and predicted computationally. biorxiv.org Furthermore, database searches of known small peptide crystal structures have identified the Ile-Thr sequence as part of recurring anion-binding motifs known as "nests," highlighting its propensity to adopt specific, functionally relevant conformations. iucr.org

Advanced Analytical Methodologies for L Isoleucine, L Threonine, and Dipeptide Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Amino Acids and Peptides

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of amino acids and peptides from complex mixtures. nih.govresearchgate.net Its high resolution and sensitivity make it an indispensable tool in metabolomics and proteomics research.

A common approach for the analysis of underivatized amino acids like L-Isoleucine and L-Threonine involves reversed-phase HPLC coupled with UV detection. nih.govresearchgate.netnih.gov A gradient elution using a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) allows for the effective separation of multiple amino acids within a single run. nih.govresearchgate.netnih.gov For enhanced sensitivity and selectivity, pre-column derivatization with reagents such as o-phthaldialdehyde (OPA) can be employed, enabling fluorescence detection.

The quantitative analysis of the dipeptide L-Isoleucyl-L-threonine by HPLC would similarly rely on reversed-phase chromatography. The retention time of the dipeptide would be influenced by the hydrophobicity of its constituent amino acids.

Optimization of Chromatographic Separation Conditions

The optimization of chromatographic conditions is critical for achieving baseline separation of analytes, especially for structurally similar compounds. Key parameters that are manipulated to enhance separation include the mobile phase composition, pH, column temperature, and the gradient program.

For peptide separations, including that of this compound, the choice of the stationary phase, typically C8 or C18, and the pore size of the column packing material are crucial. The mobile phase often contains an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. The gradient elution, which involves a gradual increase in the concentration of the organic solvent, is essential for eluting peptides with varying hydrophobicities.

| Parameter | Considerations for Optimization | Typical Values/Ranges |

|---|---|---|

| Stationary Phase | Choice of C8 or C18 based on hydrophobicity of the dipeptide. | C18 for general-purpose peptide separation. |

| Mobile Phase pH | Affects the ionization state of the analyte and its interaction with the stationary phase. | pH 2-4 for reversed-phase separation of peptides. |

| Organic Modifier | Acetonitrile is commonly used for its low viscosity and UV transparency. | Gradient of 5% to 95% acetonitrile. |

| Ion-Pairing Agent | Trifluoroacetic acid (TFA) is frequently used to improve peak shape. | 0.1% (v/v) TFA in the mobile phase. |

| Column Temperature | Can influence selectivity and peak shape. | 30-60 °C. |

| Flow Rate | Adjusted to optimize resolution and analysis time. | 0.5-1.5 mL/min for analytical columns. |

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of amino acids and peptides with high specificity and sensitivity. When coupled with a separation technique like HPLC (LC-MS), it provides a robust platform for analyzing complex biological samples.

For the identification of this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions. The accurate mass measurement of the molecular ion can be used to determine the elemental composition of the dipeptide.

Tandem mass spectrometry (MS/MS) is employed for structural elucidation. The dipeptide ion is subjected to collision-induced dissociation (CID), which results in characteristic fragment ions. The fragmentation pattern of this compound would involve the cleavage of the peptide bond, as well as losses of small neutral molecules from the side chains of isoleucine and threonine. The fragmentation of protonated threonine, for instance, is known to involve losses of water and carbon monoxide. thermofisher.com

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C10H20N2O4 | hmdb.ca |

| Average Molecular Weight | 232.2768 g/mol | hmdb.ca |

| Monoisotopic Molecular Weight | 232.142307138 Da | hmdb.ca |

| Predicted m/z of [M+H]+ | 233.1496 | Calculated |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of molecules in solution. It provides information about the connectivity of atoms and their spatial arrangement, making it a powerful tool for studying the three-dimensional structure of peptides and their interactions with other molecules.

For this compound, 1D NMR spectra, including ¹H and ¹³C NMR, would provide information about the chemical environment of each atom in the molecule. The chemical shifts of the protons and carbons are sensitive to their local electronic environment. hmdb.ca

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), can be used to establish through-bond connectivities between protons, aiding in the assignment of all proton resonances. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximities between protons, which is crucial for determining the conformation of the dipeptide.

The Human Metabolome Database provides predicted ¹H and ¹³C NMR spectra for this compound, which can serve as a reference for experimental data. hmdb.ca

Enzymatic Assays and Biosensor Development for Targeted Metabolite Quantification

Enzymatic assays offer a highly specific and sensitive method for the quantification of target metabolites. While specific enzymatic assays for the dipeptide this compound are not widely reported, the principle can be applied by utilizing enzymes that specifically recognize and act upon this dipeptide. For instance, a dipeptidase that specifically cleaves the Isoleucyl-Threonine bond could be employed, and the subsequent measurement of the released amino acids could be used for quantification.

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal. The development of biosensors for amino acids like L-threonine has seen significant progress. researchgate.netnih.govresearchgate.net These often utilize enzymes or binding proteins that specifically interact with the target amino acid. A similar approach could be envisioned for this compound, where a specific antibody or a computationally designed binding protein could be immobilized on a transducer surface to detect the dipeptide.

Metabolic Flux Analysis (MFA) and Metabolomics Approaches

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. researchgate.netnih.govfrontiersin.org By using isotopically labeled substrates, such as ¹³C-labeled glucose or amino acids, MFA can trace the flow of atoms through metabolic pathways. This approach is instrumental in understanding the biosynthesis and catabolism of L-isoleucine and L-threonine. researchgate.netnih.govfrontiersin.orgnih.gov The analysis of labeled this compound within a cell would provide insights into the dynamics of protein turnover and peptide metabolism.

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. Untargeted metabolomics approaches, often employing LC-MS or GC-MS, aim to measure as many metabolites as possible to obtain a global snapshot of the metabolic state. researchgate.net Targeted metabolomics focuses on the accurate quantification of a predefined set of metabolites. This compound would be one of the many dipeptides that could be identified and quantified in a metabolomics study, providing valuable information about cellular physiology and pathology. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing L-Isoleucyl-L-threonine in vitro?

- Methodological Guidance :

- Solid-Phase Peptide Synthesis (SPPS) is widely used for dipeptide synthesis. Ensure proper protection of functional groups (e.g., Fmoc/t-Boc for amino termini) to prevent side reactions .

- Characterization : Employ tandem techniques such as HPLC-MS (for purity assessment) and NMR spectroscopy (to confirm stereochemistry and structural integrity). For quantitative analysis, use amino acid hydrolysis followed by ion-exchange chromatography .

- Data Interpretation : Cross-validate results with computational tools like molecular dynamics simulations to predict conformational stability .

Q. How can researchers establish baseline pharmacokinetic parameters for this compound in preclinical models?

- Experimental Design :

- Use radiolabeled isotopes (e.g., ¹⁴C) to track absorption, distribution, metabolism, and excretion (ADME) in rodent models. Administer via oral and intravenous routes to calculate bioavailability .

- Sampling : Collect plasma/tissue samples at timed intervals. Analyze using LC-MS/MS for sensitivity in detecting low-concentration metabolites .

- Ethical Compliance : Adhere to Institutional Animal Care and Use Committee (IACUC) protocols, including humane endpoints and sample size justification .

Advanced Research Questions

Q. How do contradictory findings regarding this compound’s role in protein folding kinetics arise, and how can they be resolved?

- Analysis Framework :

- Variable Isolation : Compare studies for differences in experimental conditions (e.g., pH, temperature, ionic strength) that may alter folding pathways .

- Reproducibility Checks : Replicate experiments using standardized buffers (e.g., Tris-HCl) and controlled denaturation/renaturation protocols. Publish raw datasets to enable meta-analyses .

- Theoretical Modeling : Apply free-energy landscape models to reconcile discrepancies between empirical observations and predicted folding mechanisms .

Q. What strategies are effective for investigating this compound’s interaction with transmembrane receptors in signaling pathways?

- Methodological Recommendations :

- Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD values) between the dipeptide and purified receptor extracellular domains .

- CRISPR-Cas9 Knockout Models : Generate cell lines lacking specific receptors to isolate this compound’s signaling effects .

- Data Validation : Use orthogonal assays (e.g., fluorescence resonance energy transfer (FRET)) to confirm receptor conformational changes post-binding .

Q. How can researchers design a comparative study to evaluate this compound’s bioactivity against analogous dipeptides (e.g., L-Leucyl-L-Threonine)?

- Experimental Workflow :

- Structure-Activity Relationship (SAR) : Systematically vary amino acid residues in the dipeptide sequence and assay bioactivity (e.g., enzyme inhibition, cellular uptake) .

- Statistical Design : Use a factorial ANOVA to assess interaction effects between residue type and bioactivity. Include negative controls (e.g., scrambled peptides) .

- Publication Standards : Follow ARRIVE guidelines for preclinical studies to ensure transparency in methodology and data reporting .

Ethical and Methodological Compliance

Q. What ethical considerations are critical when transitioning this compound research from in vitro to human clinical trials?

- Key Requirements :

- Institutional Review Board (IRB) Approval : Submit detailed protocols for Phase I trials, including risk-benefit analysis and informed consent documentation .

- Safety Monitoring : Implement Data Safety Monitoring Boards (DSMBs) to review adverse events and efficacy endpoints .

- Conflict Resolution : Pre-register trials on platforms like ClinicalTrials.gov to minimize publication bias and data manipulation .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

- Best Practices :

- Supplementary Materials : Include raw NMR spectra with annotated peaks and solvent suppression details. Use Bruker TopSpin or MestReNova software for processing .

- Transparency Statements : Disclose instrument calibration protocols and any post-acquisition data smoothing/filtering .

- Peer Review : Engage crystallography experts to validate structural assignments if discrepancies persist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.